molecular formula C11H21ClN2O B2990548 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride CAS No. 2097954-32-8

4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride

Cat. No.: B2990548
CAS No.: 2097954-32-8
M. Wt: 232.75
InChI Key: QWFZPRZBDVCADG-UHFFFAOYSA-N
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Description

The compound “4’-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine] hydrochloride” is part of the family of tropane alkaloids, which display a wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular formula of the compound is C9H14ClN3O2 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the molecule .


Chemical Reactions Analysis

The stereochemical control in the synthesis of this compound is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . This involves a desymmetrization process starting from achiral tropinone derivatives .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 231.68 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Synthesis and Derivatives

One primary area of research on 4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride involves its synthesis and the creation of derivatives. The compound is part of a broader class of chemicals known as azaspirocycles, which have been synthesized through various methods. For instance, N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2'-oxirane] can react with primary aliphatic amines to form corresponding amino alcohols. These amino alcohols can then be converted into N-chloroacetyl derivatives, which undergo cyclization to produce N-Boc-protected 4'-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-ones. Subsequent treatment with hydrogen chloride affords 8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochlorides, illustrating a pathway for the synthesis of compounds similar to this compound (Mandzhulo et al., 2016).

Chemical Space Exploration

Another area of research focuses on the diversity-oriented synthesis of azaspirocycles, aiming to explore the chemical and patent space in medicinal chemistry. These efforts include the development of omega-unsaturated dicyclopropylmethylamines as novel building blocks for the construction of heterocyclic azaspiro compounds. Such compounds are scaffolds of considerable relevance for chemistry-driven drug discovery, highlighting the potential of this compound derivatives in this field (Wipf et al., 2004).

Pharmacological Applications

Research also extends into the pharmacological applications of azaspirocycles, including their potential as ligands for various receptors. Compounds within this class have been investigated for their affinity towards nicotinic acetylcholine receptors (nAChRs), demonstrating the synthetic versatility and potential biological activity of azaspirocycles. This suggests the possibility of this compound and its derivatives playing a role in the development of new therapeutics (Cook et al., 2017).

Future Directions

The synthesis and study of compounds with the 8-azabicyclo[3.2.1]octane scaffold, like the one , continue to be an active area of research due to their interesting biological activities . Future research may focus on improving the synthesis process, studying the biological activities in more detail, and exploring potential applications.

Properties

IUPAC Name

4'-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-13-4-5-14-11(8-13)6-9-2-3-10(7-11)12-9;/h9-10,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFZPRZBDVCADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2(C1)CC3CCC(C2)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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